N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Description
“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also contains a chromene ring and a carboxamide group.
Scientific Research Applications
Synthesis and Characterization
- N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide and similar compounds have been synthesized and characterized for their potential in scientific research. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antimicrobial Applications
- Compounds related to this compound have shown promising antimicrobial effects. For example, a study by Behrami and Dobroshi (2019) synthesized and evaluated the antibacterial activity of 4-hydroxy-chromen-2-one derivatives, showing high levels of bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).
Potential in Cancer Research
- Various derivatives of this compound have been explored for their cytotoxic properties in cancer research. Jiang et al. (2014) isolated compounds from Clausena lansium and evaluated them for cytotoxic effects against different human cancer cell lines (Jiang et al., 2014).
Exploration in Neurological Diseases
- Derivatives of this compound have been investigated for their potential in treating neurological diseases. Lee et al. (2018) reported the development of 5-aroylindolyl-substituted hydroxamic acids for selective inhibition of histone deacetylase 6, which may have implications in Alzheimer's disease treatment (Lee et al., 2018).
Enzyme Inhibition Studies
- Studies have also explored the enzyme inhibition properties of related compounds. Knecht and Löffler (1998) investigated the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives, revealing insights into the molecular mechanisms of these compounds (Knecht & Löffler, 1998).
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-16-7-4-6-13(9-16)19-11-15(23-28-19)12-22-20(24)17-10-14-5-2-3-8-18(14)27-21(17)25/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPYMEDFRADWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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